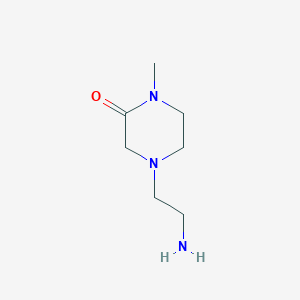

4-(2-Aminoethyl)-1-methylpiperazin-2-one

Description

Properties

IUPAC Name |

4-(2-aminoethyl)-1-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-9-4-5-10(3-2-8)6-7(9)11/h2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEPBEURAILKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1488967-47-0 | |

| Record name | 4-(2-aminoethyl)-1-methylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1-methylpiperazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methylpiperazine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-1-methylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The amino and methyl groups in the compound can participate in substitution reactions with halogens or other electrophiles, forming substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.

Substitution: Halogens, electrophiles; reactions are conducted in the presence of a base or acid catalyst to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

4-(2-Aminoethyl)-1-methylpiperazin-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of drugs targeting various diseases, including neurological disorders and infections.

Industry: The compound is utilized in the production of polymers, resins, and other industrial materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating their activity and leading to physiological effects. For example, it may interact with trace amine-associated receptors, influencing neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Modifications

The following compounds share structural similarities with 4-(2-Aminoethyl)-1-methylpiperazin-2-one, differing primarily in substituents or core modifications:

Key Structural Insights :

- Ketone vs.

- Substituent Effects: Fluorinated or aromatic substituents (e.g., in ) increase lipophilicity, while aminoethyl groups enhance hydrogen-bonding capacity .

Reactivity Comparison :

- Aminoethyl side chains are prone to Schiff base formation, unlike halogenated analogs (e.g., ), which exhibit electrophilic reactivity.

Pharmacological and Physicochemical Properties

- Lipophilicity: The fluoropyridinyl derivative has a calculated LogP of ~1.5 (higher than the target compound’s estimated LogP of ~0.8 due to its polar aminoethyl group).

- Solubility :

- Biological Activity: Piperazinone derivatives are reported in kinase inhibition (e.g., JAK2/STAT pathways) , while benzylpiperazines are often explored as serotonin receptor modulators.

Biological Activity

4-(2-Aminoethyl)-1-methylpiperazin-2-one, also known by its CAS number 1488967-47-0, is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a piperazine ring substituted with an aminoethyl group and a methyl group, which contributes to its reactivity and stability. Research into its biological activity has revealed promising applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure allows for various interactions with biological molecules, enhancing its potential therapeutic effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition of growth. The compound acts by disrupting bacterial cell membranes and inhibiting essential metabolic processes.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Study: MCF-7 Cell Line

- Concentration Tested : 0.5 µM to 5 µM

- IC50 Value : Approximately 1.5 µM

- Mechanism : Flow cytometry analysis indicated increased early and late apoptosis rates with increasing concentrations.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects such as:

- Inhibition of Enzyme Activity : The compound can inhibit serine proteases, which are critical for numerous cellular processes.

- Alteration of Signaling Pathways : By affecting signaling pathways, it can influence cell proliferation and survival.

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound is being explored as a potential lead compound for drug development. Its role as a protease inhibitor makes it valuable in proteomics, where it is used during sample preparation to prevent protein degradation.

Q & A

Q. What are the established synthetic routes for 4-(2-Aminoethyl)-1-methylpiperazin-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound often involves multi-step reactions with piperazine derivatives. Key steps include:

- Aminoethylation : Introducing the 2-aminoethyl group via nucleophilic substitution or reductive amination.

- Methylation : Selective methylation at the N1 position using methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .

- Cyclization : Formation of the piperazin-2-one ring via intramolecular amidation or ketone cyclization.

Q. Table 1: Representative Reaction Conditions

Critical Considerations : Optimize pH and temperature to minimize byproducts. Use HPLC or LC-MS for purity assessment.

Q. How is the structural integrity of this compound validated in synthetic batches?

Methodological Answer: Structural validation typically employs:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ = 172.15 g/mol) .

- X-ray Crystallography : For crystalline batches, SHELXL refinement resolves bond angles and torsional strain in the piperazin-2-one ring .

Common Pitfalls : Solvent residues in NMR spectra or incomplete crystallization may require repeated recrystallization (e.g., using ethanol/water mixtures).

Advanced Research Questions

Q. What pharmacological mechanisms are associated with this compound derivatives, and how are they evaluated?

Methodological Answer: Derivatives of this compound are explored for:

Q. Table 2: In Vitro Pharmacological Assays

| Assay Type | Target | Key Findings |

|---|---|---|

| Radioligand binding | 5-HT₁A | IC₅₀ = 120 nM (competitive inhibition) |

| ROS inhibition | DPPH assay | EC₅₀ = 45 µM (vs. ascorbic acid: EC₅₀ = 25 µM) |

Experimental Design : Use SH-SY5Y neuronal cells for neuroprotection assays. For receptor studies, employ HEK-293 cells transfected with target receptors.

Q. How do crystallographic data resolve contradictions in reported conformational flexibility of the piperazin-2-one ring?

Methodological Answer: Crystallographic analysis via SHELX software reveals:

- Ring Puckering : The piperazin-2-one ring adopts a chair conformation in solid state, with methyl and aminoethyl groups in equatorial positions .

- Hydrogen Bonding : Intra-molecular H-bonds between the carbonyl oxygen and aminoethyl NH stabilize the structure, reducing flexibility .

Contradiction Analysis : Discrepancies in solution-state NMR (suggesting axial-equatorial interconversion) vs. solid-state data are resolved by temperature-dependent NMR studies (e.g., VT-NMR at 233–298 K).

Q. What strategies mitigate challenges in functionalizing the aminoethyl group without ring-opening?

Methodological Answer: To preserve the piperazin-2-one ring during functionalization:

- Protective Groups : Use Boc or Fmoc groups on the aminoethyl NH₂ to prevent nucleophilic attack on the lactam carbonyl .

- Mild Coupling Agents : EDC/HOBt or DCC for amide bond formation at the aminoethyl terminus .

Case Study : In a patent example, TFA-mediated deprotection of a Boc-protected intermediate retained >90% ring integrity .

Q. How are computational methods applied to predict the ADMET profile of this compound derivatives?

Methodological Answer:

- QSAR Models : Predict logP (≈1.2) and solubility (≈2.1 mg/mL) using Molinspiration or SwissADME.

- Docking Studies : AutoDock Vina simulates binding to CYP450 enzymes to assess metabolic stability .

Validation : Compare in silico predictions with in vitro microsomal stability assays (e.g., human liver microsomes, t₁/₂ = 45 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.